![molecular formula C13H16ClNO2 B2889655 N-[4-(2-chloropropanoyl)phenyl]butanamide CAS No. 794554-80-6](/img/structure/B2889655.png)

N-[4-(2-chloropropanoyl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

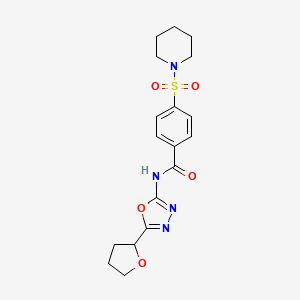

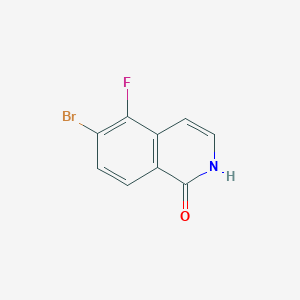

N-[4-(2-chloropropanoyl)phenyl]butanamide is a biochemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 . It is used for proteomics research .

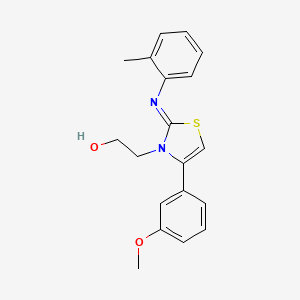

Molecular Structure Analysis

The molecular structure of N-[4-(2-chloropropanoyl)phenyl]butanamide is defined by its molecular formula, C13H16ClNO2 . For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be needed.Physical And Chemical Properties Analysis

N-[4-(2-chloropropanoyl)phenyl]butanamide has a molecular weight of 253.73 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

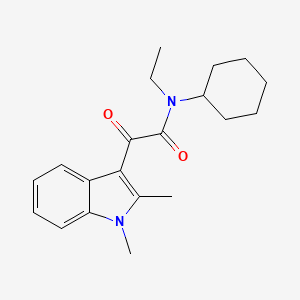

Synthesis and Molecular Docking

N-[4-(2-chloropropanoyl)phenyl]butanamide and its derivatives have been synthesized for various biological applications. One study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides to evaluate their inhibitory potential against tyrosinase and melanin production, indicating their potential use in depigmentation drugs with minimal side effects (Raza et al., 2019).

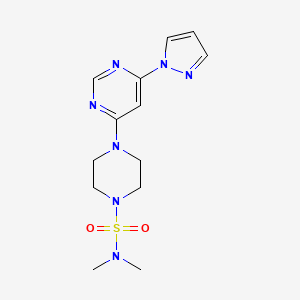

Antimicrobial and Anticancer Applications

Another research direction includes the design and synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which have been explored for their lipoxygenase inhibitory activity. This underscores the potential of such compounds in the development of therapeutic agents for diseases where lipoxygenase plays a key role (Aziz‐ur‐Rehman et al., 2016).

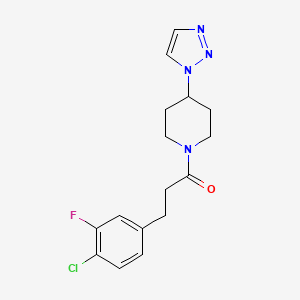

Anticonvulsant Activity

The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which integrate the chemical fragments of well-known antiepileptic drugs, has shown significant anticonvulsant activity. This highlights their potential as new therapeutic options for epilepsy (Kamiński et al., 2015).

Electrocatalytic Synthesis

In the field of electrochemistry, mesoporous nitrogen-doped carbon derived from N-butyl-3-methylpyridinium dicyanamide demonstrated potential as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests an application in developing safe, sustainable, and cheap production methods for hydrogen peroxide (Fellinger et al., 2012).

Antidiabetic Agents

Research into indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown promising antidiabetic potential. These compounds were found to be potent inhibitors of the α-glucosidase enzyme, offering a new avenue for antidiabetic drug development (Nazir et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-(2-chloropropanoyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-3-4-12(16)15-11-7-5-10(6-8-11)13(17)9(2)14/h5-9H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSAVTNHAIAUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)